Melting Point and Thermal Stability Differentiation: 3-Methyl-4-thione Versus 3-Phenyl-4-oxo Analog
The 3-methyl-4-thione derivative exhibits a substantially lower melting point (164–166°C) compared to the 3-phenyl-4-oxo analog (273–275°C, decomp.) [1]. This thermal behavior reflects the absence of extended π-conjugation from the 3-aryl substituent and the distinct intermolecular hydrogen-bonding network associated with the thione tautomer. The lower melting point confers practical advantages for solution-phase handling and reduces the risk of thermal degradation during synthetic manipulation.
| Evidence Dimension | Melting point and thermal stability |
|---|---|
| Target Compound Data | 164–166°C (no decomposition reported) |
| Comparator Or Baseline | 3-Phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one: 273–275°C (decomposition observed) |
| Quantified Difference | ~110°C lower melting point; no decomposition versus decomposition upon melting |
| Conditions | Open capillary method; melting point apparatus; data reported in Journal of Heterocyclic Chemistry, 1990 |
Why This Matters
Lower melting point without decomposition indicates superior solution-phase handling and synthetic accessibility, reducing procurement risk for researchers requiring soluble, thermally stable building blocks.
- [1] Vicentini CB, Veronese AC, Poli T, Guarneri M, Giori P, Ferretti V. A synthetic entry to isoxazolo[5,4-d]pyrimidine-4(5H)thione and isothiazolo[4,3-d]isoxazole. J Heterocycl Chem. 1990;27:1481-1484. View Source
